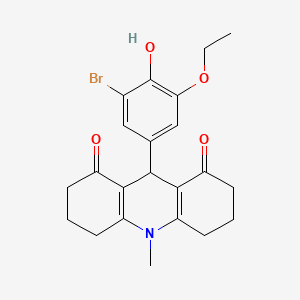![molecular formula C18H14BrNO3 B11611599 2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)
2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound with a unique structure that includes a quinoline core and a brominated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a hydroxy-methoxy-substituted phenyl compound, followed by a coupling reaction with a quinoline derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of bromine-free analogs.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Shares a similar brominated phenyl group but lacks the quinoline core.
4-HYDROXY-2-QUINOLONES: Contains the quinoline core but differs in the substitution pattern on the phenyl ring.
Uniqueness
2-[(1E)-2-(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the combination of its brominated phenyl group and quinoline core. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C18H14BrNO3 |
|---|---|
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C18H14BrNO3/c1-23-17-9-12(14(19)10-16(17)22)6-8-13-7-5-11-3-2-4-15(21)18(11)20-13/h2-10,21-22H,1H3/b8-6+ |
InChI-Schlüssel |
YOCHPEADEQUVAH-SOFGYWHQSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)O |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11611520.png)
![(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11611522.png)
![2-{[3-cyano-6-(propan-2-yl)pyridin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11611525.png)

![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11611539.png)
![2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one](/img/structure/B11611547.png)
![1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11611559.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11611561.png)

![2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611578.png)
![Methyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611584.png)
![2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B11611592.png)
![ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611595.png)
![2-[(4Z)-4-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11611600.png)
